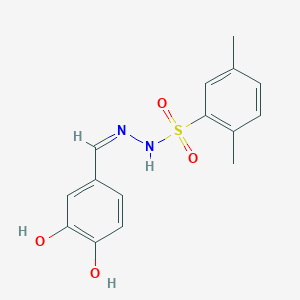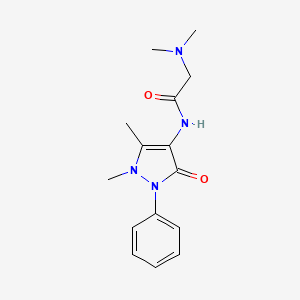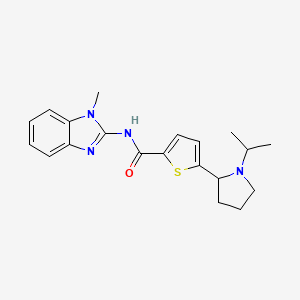![molecular formula C11H14N2O3S B6133168 N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]methanesulfonamide](/img/structure/B6133168.png)
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]methanesulfonamide is a complex organic compound that features both a sulfonamide group and an imine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]methanesulfonamide typically involves the reaction of a sulfonamide with an aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then stabilized by the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted sulfonamides.
Applications De Recherche Scientifique
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function. The sulfonamide group can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
- N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
- N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide
Uniqueness
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]methanesulfonamide is unique due to its combination of a sulfonamide group and an imine group, which provides it with distinct chemical reactivity and potential biological activity. This combination allows for a wide range of chemical modifications and applications in various fields.
Propriétés
IUPAC Name |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-3-5-9-6-4-7-10(11(9)14)8-12-13-17(2,15)16/h3-4,6-8,13-14H,1,5H2,2H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMSSOPXYARRGO-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NN=CC1=CC=CC(=C1O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N/N=C/C1=CC=CC(=C1O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(CYCLOPROPYL)METHANONE](/img/structure/B6133091.png)
![2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE](/img/structure/B6133093.png)
![N~1~-(3-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6133100.png)
![1-[(2-Chlorophenyl)methyl]-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one](/img/structure/B6133104.png)

![7-[(2-Fluoro-5-methoxyphenyl)methyl]-2-(2-methylsulfanylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6133120.png)
![6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6133143.png)

![[(5-{2-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE](/img/structure/B6133160.png)
![1-[(2,6-Difluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6133170.png)
![3-(2-methoxyphenyl)-N-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6133174.png)
![4-[1-(4-Fluorophenyl)propan-2-yl]piperazine-1-carbaldehyde](/img/structure/B6133183.png)
![2-[1-Benzyl-4-[[5-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]piperazin-2-yl]ethanol](/img/structure/B6133191.png)

